N-(2-Methoxyphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, also identified by its screening code 918013, is a small-molecule compound identified through a high-throughput screen for Autotaxin (ATX) inhibition. [] While its potential therapeutic applications are under investigation, this document focuses solely on its scientific research applications, excluding any discussion of drug use, dosage, or side effects.
N-(2-methoxyphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide functions as a competitive inhibitor of ATX. [] Computational docking and mutagenesis studies suggest that it targets the hydrophobic pocket of ATX, hindering access to the enzyme's active site. [] This inhibitory action effectively reduces the production of lysophosphatidic acid (LPA), a lipid mediator implicated in various physiological processes. []
ATX Inhibition: This compound serves as a valuable tool for investigating the functions of ATX. Its ability to inhibit ATX-mediated hydrolysis of substrates like FS-3 allows researchers to study the downstream effects of LPA reduction in various cellular models. []
Cancer Research: N-(2-methoxyphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has demonstrated significant potential in preclinical cancer research. Studies have shown its ability to reduce the invasion of A2058 human melanoma cells in vitro and inhibit lung metastasis by B16-F10 murine melanoma cells in vivo. [] These findings highlight its potential as a lead compound for developing novel anti-cancer therapies targeting ATX.
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2